molecular formula C13H20N2 B13720690 3-Ethyl-2-(1-piperidinyl)aniline

3-Ethyl-2-(1-piperidinyl)aniline

Cat. No.: B13720690
M. Wt: 204.31 g/mol
InChI Key: OWIAREMLXMDNKX-UHFFFAOYSA-N
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Description

3-Ethyl-2-(1-piperidinyl)aniline is an aromatic amine featuring an aniline core substituted with an ethyl group at position 3 and a piperidinyl group at position 2.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-ethyl-2-piperidin-1-ylaniline

InChI

InChI=1S/C13H20N2/c1-2-11-7-6-8-12(14)13(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10,14H2,1H3

InChI Key

OWIAREMLXMDNKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)N2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Ethyl-2-(1-piperidinyl)aniline

General Synthetic Strategy

The synthesis of this compound typically involves two key components:

  • Construction or functionalization of the aniline ring with ethyl substitution at the 3-position.
  • Introduction or modification of the piperidine ring attached to the 2-position of the aniline.

The synthetic routes often proceed via:

  • Formation of substituted piperidine intermediates through catalytic hydrogenation or reductive amination.
  • Coupling or substitution reactions to attach the piperidinyl group onto the aniline ring.
  • Final purification and characterization steps.

Specific Preparation Routes

Hydrogenation and Reductive Amination Approaches

Recent advances in piperidine derivative synthesis highlight the use of catalytic hydrogenation and reductive amination for constructing piperidinyl-substituted anilines. For instance, sodium borohydride and catalytic ruthenium(II) complexes have been employed to reduce unsaturated intermediates to the corresponding piperidines with high stereoselectivity and yields.

Key features include:

  • Use of sodium tetrahydroborate under mild conditions for initial hydrogenation.
  • Catalytic asymmetric hydrogenation with ruthenium or rhodium complexes to achieve enantioselectivity.
  • Neutralization of catalyst poisons (e.g., fluorine species) with titanium isopropoxide.
  • High conversion rates with minimal by-products (defluorinated impurities <3%).

These methods provide a robust platform for synthesizing piperidine rings with desired substitutions, which can be further functionalized to yield this compound analogs.

Synthesis via (N-Benzyl)-3-Pyridine Acetate Intermediates

A patented method describes the synthesis of (R)-3-ethyl piperidine hydrochloride, a key intermediate related to the target compound, starting from 3-pyridineacetic acid derivatives:

  • Step 1: Formation of (N-benzyl)-3-pyridine ethyl acetate ammonium salt (III)

    • React 3-pyridine ethyl acetate with benzyl chloride in acetonitrile at room temperature, followed by reflux at 80–90°C for 10–16 hours.
    • Isolate the yellow solid product by solvent removal and washing with ether.
    • Yield: 95%.
  • Step 2: Catalytic Hydrogenation to Ethyl 3-Piperidine Acetate (IV)

    • Subject compound (III) to hydrogenation in ethanol with 5% Pd/C catalyst under 10–30 atm hydrogen pressure at 40±5°C for 9–12 hours.
    • Filter and purify the resulting white solid, then free the base with sodium carbonate solution and extract with ethyl acetate.
    • Yield: up to 100%.

This intermediate (IV) can be further elaborated to introduce the aniline moiety and ethyl substitution at the 3-position, leading to the target compound.

Reduction and Cyclization Techniques

Other methods involve reductive cyclization of amino acetals or nitro-Mannich reactions to form piperidine rings with controlled stereochemistry. For example:

  • Diastereoselective reductive cyclization of amino acetals prepared via nitro-Mannich reactions allows the formation of piperidine rings with defined stereochemistry.
  • One-pot cyclization/reduction cascades using trifluoromethanesulfonic anhydride activation followed by sodium tetrahydroborate reduction enable efficient piperidine synthesis.
  • Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane as a reducing agent also provides a route to piperidines.

These methods could be adapted to synthesize this compound by selecting appropriate precursors and reaction conditions.

Data Tables Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Quaternization 3-pyridine ethyl acetate + benzyl chloride, MeCN, reflux 80–90°C, 10–16 h (N-benzyl)-3-pyridine ethyl acetate ammonium salt (III) 95 Yellow solid, purified by washing
2 Catalytic Hydrogenation Compound (III), 5% Pd/C, H2 10–30 atm, EtOH, 40±5°C, 9–12 h Ethyl 3-piperidine acetate (IV) 100 White solid, base freed with Na2CO3
3 Reductive Amination / Cyclization Sodium tetrahydroborate, Ru(II) or Rh(I) catalysts, mild conditions Piperidine derivatives 90+ High stereoselectivity, low impurities
4 Extraction and Purification Ethyl acetate extraction, drying over Na2SO4 Purified piperidinyl aniline Final product isolation and drying

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    Characteristic proton signals for the piperidine ring and aniline aromatic protons appear distinctly. For example, 1H NMR (400 MHz, CDCl3) of related piperidinyl anilines shows multiplets at δ 1.56–3.47 ppm corresponding to piperidine protons and doublets at δ 6.58–7.03 ppm for aromatic protons.

  • Mass Spectrometry (MS):
    High-resolution mass spectrometry confirms molecular ion peaks consistent with molecular formula C13H20N2 and molecular weight ~204.31 g/mol.

  • Melting Point and Physical State:
    Intermediates and final compounds are typically isolated as solids or oils with melting points depending on purity and substitution pattern.

Summary and Outlook

The preparation of this compound involves sophisticated synthetic routes combining:

  • Quaternization and catalytic hydrogenation of pyridine derivatives to form piperidine intermediates.
  • Reductive amination and cyclization strategies for piperidine ring construction with stereocontrol.
  • Careful purification and characterization to ensure product integrity.

Advances in catalytic asymmetric hydrogenation and reductive amination provide efficient, high-yielding, and stereoselective options for synthesizing this compound. The detailed methodologies and reaction conditions outlined in patents and recent literature offer a comprehensive toolkit for researchers aiming to prepare this compound for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(1-piperidinyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
The compound has shown promise as a potential therapeutic agent, particularly in the treatment of neurological disorders. Its piperidine moiety contributes to its interaction with various biological targets, leading to pharmacological properties that are being explored in medicinal chemistry and drug design.

Cancer Therapy
Recent studies have indicated that derivatives of piperidine, including 3-Ethyl-2-(1-piperidinyl)aniline, may possess anticancer activity. Research has demonstrated that modifications to the piperidine structure can enhance cytotoxic effects against cancer cell lines, suggesting its potential use in oncology .

Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for psychiatric disorders. Specifically, compounds with similar structures have been investigated for their effects on GABA_A receptors, which are crucial in anxiety and mood regulation.

Chemical Synthesis and Derivatives

Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including amide bond formation and alkylation processes. These methods allow for the creation of derivatives that may exhibit enhanced biological properties .

Derivatives and Modifications
The structural uniqueness of this compound enables the development of a range of derivatives that can be tailored for specific applications. For instance, modifications to the ethyl or piperidine groups can lead to compounds with varying lipophilicity and pharmacokinetic profiles, which are essential for optimizing drug efficacy and safety .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 3-Ethyl-2-(1-piperidinyl)aniline and its structural analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features Reference
This compound Ethyl (C3), piperidinyl (C2) C13H20N2 Not reported Ethyl group enhances electron density; piperidinyl introduces basicity. Potential for lipophilicity and bioactivity. N/A
3-(Piperidin-1-ylmethyl)aniline Piperidinylmethyl (C3) C12H18N2 106–109 Methylene bridge increases steric bulk; reduced lipophilicity compared to ethyl.
2-Nitro-5-(1-piperidinyl)aniline Nitro (C2), piperidinyl (C5) C11H15N3O2 104–105 Nitro group strongly electron-withdrawing; decreases basicity of aniline. May lower solubility in non-polar solvents.
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Trifluoromethyl (C3, C5), piperidinylethyl (N1) C16H19F6N3 Not reported Trifluoromethyl groups enhance electronegativity and metabolic stability. Piperidinylethyl chain may improve binding in hydrophobic pockets.

Electronic and Steric Effects

  • Electron-Donating vs. Trifluoromethyl groups in N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline reduce basicity and increase resistance to oxidative metabolism, making it more suitable for applications requiring prolonged stability .
  • Steric Considerations :

    • The piperidinyl group at position 2 in the target compound may introduce steric hindrance, affecting reactivity in substitution reactions or interactions with biological targets.
    • 3-(Piperidin-1-ylmethyl)aniline’s methylene bridge adds flexibility but may reduce membrane permeability compared to the ethyl group .

Physicochemical Properties

  • Melting Points : Analogs with nitro or trifluoromethyl groups (e.g., 104–105°C for 2-nitro-5-(1-piperidinyl)aniline) exhibit lower melting points than 3-(Piperidin-1-ylmethyl)aniline (106–109°C), suggesting weaker crystal lattice interactions in polar derivatives .

Biological Activity

3-Ethyl-2-(1-piperidinyl)aniline is a substituted aniline compound notable for its diverse biological activities, primarily attributed to its piperidine moiety. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2C_{13}H_{20}N_2. Its structure includes an ethyl group and a piperidine ring attached to an aniline backbone, which enhances its lipophilicity and interaction with biological targets. The unique combination of substituents contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

  • N-alkylation of Aniline : This process involves the reaction of aniline with piperidine derivatives under suitable conditions.
  • Reduction Reactions : The compound can also be synthesized through reduction of corresponding nitro or carbonyl precursors.

These methods allow for the modification of the compound, facilitating the synthesis of derivatives with potentially enhanced biological properties.

Biological Activity

Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:

  • Pain Management : Compounds with piperidine rings often exhibit analgesic properties. Studies suggest that this compound may act as a selective antagonist at P2X3 receptors, which are implicated in pain sensation .
  • Anticancer Potential : Recent investigations have shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : The incorporation of piperidine into drug design has been linked to improved central nervous system (CNS) penetration and neuroprotective properties. This is particularly relevant for compounds targeting neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Key findings include:

CompoundStructure FeaturesBiological Activity
2-(1-Piperidinyl)anilinePiperidine ring attached to anilineAntidepressant properties
N-MethylpiperidineMethyl substitution on piperidineExhibits varied pharmacological activities
4-EthylpiperidineEthyl group on piperidineIntermediate in drug synthesis

The presence of the piperidine ring is crucial for enhancing the biological activity of these compounds, as it influences their binding affinity and metabolic stability .

Case Studies

  • P2X3 Receptor Antagonism : In a study evaluating various piperidine derivatives, this compound showed promising results as a P2X3 receptor antagonist, providing anti-nociceptive effects in animal models .
  • Anticancer Activity : A comparative analysis revealed that the introduction of the piperidine moiety significantly increased cytotoxicity against specific cancer cell lines when compared to non-piperidine analogs .

Q & A

What are the common synthetic routes for 3-Ethyl-2-(1-piperidinyl)aniline and its structural analogs?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution: Reacting piperidine derivatives with halogenated aniline precursors under basic conditions (e.g., potassium carbonate in DMF) to introduce the piperidinyl group .
  • Coupling reactions: Using catalysts like palladium or organocatalysts (e.g., quinoline with trifluoroacetic acid) to couple ethyl-substituted aniline intermediates with piperidine moieties .
  • Alkylation: Introducing the ethyl group via alkylation of 2-(piperidinyl)aniline using ethyl halides in the presence of a base .
    Key considerations include optimizing reaction temperature (60–120°C) and solvent polarity to enhance yield and purity .

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy: Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., ethyl group at position 3, piperidinyl at position 2) and assess purity. For example, the ethyl group’s triplet signal (~1.2 ppm) and piperidinyl protons (δ 1.4–2.8 ppm) are diagnostic .
  • Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities and verify >95% purity .
  • Mass spectrometry: High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 219.15 for C13_{13}H20_{20}N2_2) .

How can researchers resolve contradictions in reported biological activities among structural analogs?

Level: Advanced
Methodological Answer:

  • Comparative SAR studies: Systematically compare analogs with varying substituents (e.g., ethoxymethyl vs. difluoromethyl groups) to identify key structural determinants of activity. For example, substituent polarity can alter binding affinity to targets like GPCRs or kinases .
  • Data normalization: Account for differences in assay conditions (e.g., cell lines, incubation times) by repeating experiments under standardized protocols .
  • Meta-analysis: Use computational tools (e.g., Cheminformatics platforms) to aggregate data from multiple studies and identify trends .

What strategies optimize reaction conditions for higher yields in synthesizing this compound derivatives?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE): Apply Box-Behnken or factorial designs to systematically vary parameters like temperature, catalyst loading, and solvent ratios .
  • Catalyst screening: Test organocatalysts (e.g., quinoline derivatives) or transition-metal catalysts (e.g., Pd/C) to accelerate coupling reactions .
  • In-situ monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

How can electronic properties of this compound be evaluated for material science applications?

Level: Advanced
Methodological Answer:

  • Conductivity measurements: Use four-probe resistivity tests or cyclic voltammetry to assess charge transport capabilities. The piperidinyl group’s electron-donating nature may enhance conductivity in polymer matrices .
  • Computational modeling: Perform density functional theory (DFT) calculations to predict HOMO-LUMO gaps and charge distribution patterns .
  • Self-assembly studies: Analyze thin-film morphology via AFM or TEM to evaluate molecular packing influenced by the ethyl and piperidinyl substituents .

What are key considerations for designing derivatives with enhanced bioactivity?

Level: Basic
Methodological Answer:

  • Substituent effects: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability or electron-donating groups (e.g., ethoxy) to enhance solubility .
  • Bioisosteric replacement: Replace the ethyl group with isosteres like cyclopropyl to modulate lipophilicity without altering steric bulk .
  • In vitro screening: Prioritize derivatives using high-throughput assays (e.g., kinase inhibition or antimicrobial activity screens) .

How can computational methods predict the binding affinity of this compound to biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking: Use AutoDock or Schrödinger to simulate interactions with targets (e.g., serotonin receptors). Focus on hydrogen bonding with the aniline NH2_2 and hydrophobic interactions with the ethyl group .
  • MD simulations: Run 100-ns trajectories to assess binding stability and identify key residues in the binding pocket .
  • Free-energy calculations: Apply MM-PBSA or MM-GBSA to quantify binding energies and rank derivatives .

What methodologies assess the in vitro toxicity profile of this compound?

Level: Basic
Methodological Answer:

  • Cell viability assays: Use MTT or resazurin assays in hepatic (HepG2) or renal (HEK293) cell lines to determine IC50_{50} values .
  • Genotoxicity screening: Conduct Ames tests with Salmonella strains (TA98/TA100) to evaluate mutagenic potential .
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation and identify toxic metabolites .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesImpact on Bioactivity/Material Properties
2-(4-Difluoromethylpiperidinyl)anilineDifluoromethyl group at position 4Enhanced metabolic stability due to electron-withdrawing effects
3-(Piperidin-1-ylmethyl)anilinePiperidinylmethyl substituentImproved solubility in aqueous buffers
2-Nitro-5-(1-piperidinyl)anilineNitro group at position 2Reduced bioactivity due to steric hindrance

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